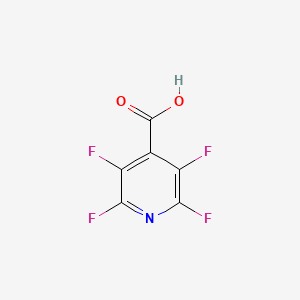

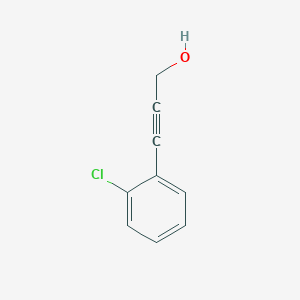

2,3,5,6-Tetrafluoroisonicotinic acid

Overview

Description

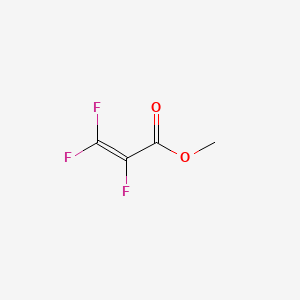

2,3,5,6-Tetrafluoroisonicotinic acid is a biochemical compound with the molecular formula C6HF4NO2 . It is used in proteomics research .

Molecular Structure Analysis

The molecular structure of this compound consists of 6 carbon atoms, 1 hydrogen atom, 4 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms . The average mass of the molecule is 195.071 Da, and the monoisotopic mass is 194.994339 Da .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C6HF4NO2, an average mass of 195.071 Da, and a monoisotopic mass of 194.994339 Da .

Scientific Research Applications

Environmental Degradation of Polyfluoroalkyl Chemicals

Polyfluoroalkyl chemicals, including compounds like 2,3,5,6-Tetrafluoroisonicotinic acid, play a significant role in environmental chemistry. They are part of a broader group of potential perfluoroalkyl acid (PFAA) precursors that, upon environmental release, can degrade into perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs) through microbial and abiotic processes. Understanding the biodegradation pathways of these compounds is crucial for evaluating their fate and effects in the environment. Studies have highlighted the quantitative and qualitative relationships between precursors and PFSAs or PFCAs, identifying microbial degradation pathways and potential defluorination processes. This research fills critical knowledge gaps and sets directions for future environmental monitoring and ecotoxicological assessment of perfluoroalkyl and polyfluoroalkyl chemicals (Liu & Avendaño, 2013).

Emerging Concerns Over PFAS Alternatives

Recent investigations into the sources, fates, and environmental effects of novel fluorinated alternatives to traditional per- and polyfluoroalkyl substances (PFASs) have shown that these alternatives may exhibit comparable or even more severe toxicity than their predecessors. With compounds like this compound serving as potential alternatives or intermediates in the production of PFASs, there is a pressing need for comprehensive toxicological studies to assess their safety for long-term use. The identification of dominant global pollutants among these alternatives and their systemic multiple organ toxicities underscore the urgent requirement for additional research to confirm their environmental and health impacts (Wang et al., 2019).

Analyzing the Transport of PFAS in the Environment

The transport and fate of PFAS compounds, including those related to this compound, have been a focus of environmental science research. High-resolution field data from contaminated sites provide essential insights into the migration of PFAS in subsurface environments, crucial for validating transport models developed from laboratory studies. This work emphasizes the lithological separations of PFAS fractions as they move through the vadose zone, offering a detailed picture of how such compounds, their concentrations, and profiles change with depth. These findings are critical for developing effective remediation strategies and understanding the long-term environmental behavior of PFAS and their alternatives (Bekele et al., 2020).

Safety and Hazards

Mechanism of Action

Target of Action

It is known that as a fluorinating agent, it engages in reactions where it adds fluorine atoms to other molecules .

Mode of Action

The mode of action of 2,3,5,6-Tetrafluoroisonicotinic acid lies in its fluorinating properties. It interacts with its targets by adding fluorine atoms to them, a process known as fluorination . This process finds extensive use in numerous scientific research applications.

Biochemical Analysis

Biochemical Properties

2,3,5,6-Tetrafluoroisonicotinic acid plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially modulating their activity through fluorine-mediated interactions. These interactions can lead to changes in enzyme conformation and activity, thereby affecting the overall biochemical pathways in which these enzymes are involved .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can alter the expression of genes involved in stress responses, leading to changes in cellular metabolism and function. Additionally, it can impact cell signaling pathways by modulating the activity of key signaling molecules, thereby influencing various cellular processes such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of certain enzymes, depending on the context of the biochemical reaction. The presence of fluorine atoms enhances its binding affinity to target molecules, leading to changes in enzyme activity and gene expression. These interactions can result in the modulation of various biochemical pathways, ultimately affecting cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under ambient conditions, but its activity can diminish over extended periods due to gradual degradation. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing stress response mechanisms and improving metabolic function. At higher doses, it can induce toxic or adverse effects, including oxidative stress and cellular damage. These threshold effects highlight the importance of careful dosage regulation in experimental settings to avoid potential toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can influence the activity of key metabolic enzymes, thereby altering the flow of metabolites through different pathways. This compound’s impact on metabolic pathways can lead to changes in cellular energy production, biosynthesis, and overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target cells, where it can exert its biochemical effects. The compound’s distribution within tissues can influence its overall activity and effectiveness in biochemical reactions .

properties

IUPAC Name |

2,3,5,6-tetrafluoropyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HF4NO2/c7-2-1(6(12)13)3(8)5(10)11-4(2)9/h(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMMDBAYDZHUEHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=NC(=C1F)F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HF4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380245 | |

| Record name | 2,3,5,6-Tetrafluoroisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2875-10-7 | |

| Record name | 2,3,5,6-Tetrafluoroisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(4-Methylphenyl)-3-oxo-1-propenyl]phenyl pivalate](/img/structure/B1350993.png)

![2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N-methyl-N-(2-methylsulfonylsulfanylethyl)ethanamine](/img/structure/B1351003.png)

![5-[(3-Bromo-4-hydroxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1351005.png)

![{1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-YL}methanol](/img/structure/B1351018.png)

![1-[2-Nitro-4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1351020.png)

![N-[2-nitro-4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B1351021.png)